hCYP3A4-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

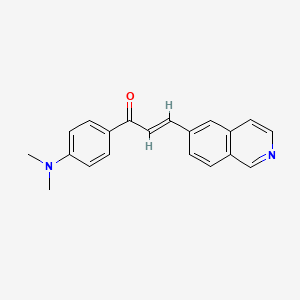

hCYP3A4-IN-1 is a potent, orally active inhibitor of the human cytochrome P450 3A4 enzyme. This enzyme is a major player in the metabolism of various drugs and xenobiotics in the liver and intestines. This compound has shown significant inhibitory activity in human liver microsomes and stably transfected cell lines .

Vorbereitungsmethoden

The synthesis of hCYP3A4-IN-1 involves the design and synthesis of chalcone derivatives. The synthetic route typically includes the condensation of appropriate aldehydes and ketones under basic conditions to form the chalcone scaffold, followed by further modifications to enhance its inhibitory activity . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

hCYP3A4-IN-1 primarily undergoes competitive inhibition of the cytochrome P450 3A4 enzyme. It inhibits the hydroxylation of substrates such as N-ethyl-1,8-naphthalimide. The major product formed from this reaction is the hydroxylated derivative of the substrate . Common reagents used in these reactions include the substrate (e.g., N-ethyl-1,8-naphthalimide) and the enzyme cytochrome P450 3A4.

Wissenschaftliche Forschungsanwendungen

hCYP3A4-IN-1 has a wide range of applications in scientific research. It is used extensively in the study of drug metabolism and drug-drug interactions, as it can modulate the activity of cytochrome P450 3A4. This compound is also valuable in the development of new pharmaceuticals, as it helps researchers understand the metabolic pathways and potential interactions of new drug candidates . Additionally, this compound is used in toxicology studies to assess the impact of cytochrome P450 3A4 inhibition on the metabolism of various xenobiotics .

Wirkmechanismus

hCYP3A4-IN-1 exerts its effects by competitively inhibiting the cytochrome P450 3A4 enzyme. This enzyme is responsible for the oxidation of many drugs and xenobiotics, facilitating their removal from the body. By inhibiting this enzyme, this compound can increase the plasma concentration of drugs metabolized by cytochrome P450 3A4, potentially leading to enhanced therapeutic effects or adverse drug reactions . The molecular target of this compound is the active site of the cytochrome P450 3A4 enzyme, where it binds and prevents the enzyme from interacting with its substrates .

Vergleich Mit ähnlichen Verbindungen

hCYP3A4-IN-1 is unique in its high potency and oral bioavailability compared to other cytochrome P450 3A4 inhibitors. Similar compounds include ketoconazole, ritonavir, and azamulin, which also inhibit cytochrome P450 3A4 but may differ in their selectivity, potency, and pharmacokinetic profiles . For example, ketoconazole is a less selective inhibitor and can affect other cytochrome P450 enzymes, while ritonavir is a potent inhibitor but primarily used in combination with other drugs to boost their bioavailability .

Eigenschaften

Molekularformel |

C20H18N2O |

|---|---|

Molekulargewicht |

302.4 g/mol |

IUPAC-Name |

(E)-1-[4-(dimethylamino)phenyl]-3-isoquinolin-6-ylprop-2-en-1-one |

InChI |

InChI=1S/C20H18N2O/c1-22(2)19-8-6-16(7-9-19)20(23)10-4-15-3-5-18-14-21-12-11-17(18)13-15/h3-14H,1-2H3/b10-4+ |

InChI-Schlüssel |

GJMNSVINGWNJFM-ONNFQVAWSA-N |

Isomerische SMILES |

CN(C)C1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)C=NC=C3 |

Kanonische SMILES |

CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)C=NC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8](/img/structure/B15137869.png)

![(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[6-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]hexanoylamino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B15137920.png)

![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)